molecular formula C12H19NO2 B3155671 [(3,4-Dimethoxyphenyl)methyl](propyl)amine CAS No. 807342-83-2

[(3,4-Dimethoxyphenyl)methyl](propyl)amine

Cat. No.: B3155671
CAS No.: 807342-83-2
M. Wt: 209.28 g/mol
InChI Key: VPUBSXGNIHAMMI-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)methylamine is a secondary amine featuring a benzylamine backbone substituted with a 3,4-dimethoxy phenyl group and an N-propyl chain. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol (free base). The compound is structurally related to phenylalkylamine derivatives, which are notable for their diverse pharmacological activities, including calcium channel modulation (e.g., verapamil) . The CAS registry number for this compound is 807342-83-2 .

Key structural attributes:

  • 3,4-Dimethoxy substituents: These electron-rich groups influence solubility, receptor binding, and metabolic stability.
  • N-Propyl chain: A short alkyl chain that affects lipophilicity and steric interactions.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h5-6,8,13H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBSXGNIHAMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)methylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with propylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in a suitable solvent like methanol or ethanol .

Industrial Production Methods

On an industrial scale, the production of (3,4-Dimethoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

(3,4-Dimethoxyphenyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Analogues

a) (3,5-Dimethoxyphenyl)methylamine (CAS 1019389-60-6)
  • Molecular formula: C₁₂H₁₉NO₂ (identical to the target compound).
  • Key difference : The dimethoxy groups are at the 3,5-positions instead of 3,4.
  • Impact :
    • Reduced electronic conjugation compared to the 3,4-isomer.
    • Altered solubility and receptor affinity due to symmetric substitution .
b) (2,4-Dimethoxyphenyl)methylamine
  • Structural variation : Methoxy groups at 2,4-positions.
  • Impact :
    • Steric hindrance near the amine group may reduce reactivity.
    • Lower metabolic stability compared to 3,4-substituted derivatives .

Substituent-Modified Analogues

a) (3,4-Dimethylphenyl)methylamine (CAS 1094755-34-6)
  • Molecular formula : C₁₂H₁₉N.
  • Key difference : Methyl groups replace methoxy substituents.
  • Impact :
    • Increased hydrophobicity but reduced hydrogen-bonding capacity.
    • Lower polarity may enhance blood-brain barrier penetration .
b) (3,4-Dichlorophenyl)methylamine
  • Key difference : Chlorine atoms replace methoxy groups.
  • Impact: Electron-withdrawing effects reduce electron density on the aromatic ring. Potential for altered toxicity profiles .

Chain-Length Variants

a) (3,4-Dimethoxyphenyl)methylamine
  • Molecular formula: C₁₀H₁₅NO₂.
  • Key difference : N-Methyl instead of N-propyl.
  • Impact: Reduced lipophilicity (shorter chain). Potential for higher metabolic clearance due to smaller size .
b) [(3,4-Dimethoxyphenyl)ethyl]propylamine
  • Key difference : Ethyl linker between the phenyl ring and amine.
  • Impact :
    • Extended chain length increases flexibility and may enhance receptor interactions.
    • Example: Verapamil (a phenylalkylamine with a phenethyl group) shows calcium channel blocking activity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
(3,4-Dimethoxyphenyl)methylamine 807342-83-2 C₁₂H₁₉NO₂ 209.28 3,4-OCH₃, N-propyl 2.1
(3,5-Dimethoxyphenyl)methylamine 1019389-60-6 C₁₂H₁₉NO₂ 209.28 3,5-OCH₃, N-propyl 2.3
(3,4-Dimethylphenyl)methylamine 1094755-34-6 C₁₂H₁₉N 177.29 3,4-CH₃, N-propyl 3.5
Verapamil Hydrochloride 152-11-4 C₂₇H₃₈N₂O₄·HCl 491.07 3,4-OCH₃ phenethyl, complex structure 3.8

*LogP values estimated using computational tools (e.g., ChemAxon).

Key Research Findings

Synthetic Accessibility : The target compound and its analogues are synthesized via reductive amination or nucleophilic substitution, often using 3,4-dimethoxybenzaldehyde as a starting material .

Toxicity Prediction : Computational models (e.g., GUSAR) suggest low acute toxicity for 3,4-dimethoxyphenyl derivatives, though in vitro validation is needed .

Pharmacological Potential: Structural similarities to verapamil indicate possible interactions with ion channels, but the shorter N-alkyl chain likely reduces potency .

Biological Activity

(3,4-Dimethoxyphenyl)methylamine, a substituted phenylalkylamine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dimethoxyphenyl group attached to a propylamine chain. The presence of methoxy groups enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of (3,4-Dimethoxyphenyl)methylamine involves:

  • Receptor Interaction : It may bind to various receptors, modulating their activity.
  • Enzymatic Modulation : The compound can influence enzyme activities related to neurotransmitter systems and metabolic pathways.

Biological Activities

Preliminary studies have suggested several potential biological activities of (3,4-Dimethoxyphenyl)methylamine:

  • Psychoactive Effects : Similar compounds exhibit psychoactive properties, indicating potential uses in treating mood disorders.
  • Antidepressant-like Effects : Research indicates that the compound may have antidepressant properties due to its structural similarities with known antidepressants.
  • Stimulant Properties : Compounds with similar structures have been noted for their stimulant effects, which may be relevant for attention-related disorders .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3,4-MethylenedioxyamphetamineMethylenedioxy groupPsychoactive effects
3,4-DimethoxyamphetamineDimethoxy substitutionStimulant properties
2-Methyl-1-(3,4-dimethoxyphenyl)propan-1-oneKetone functional groupPotential analgesic effects
1-(3,4-Dimethoxyphenyl)-N,N-dimethylmethanamineDimethylated amineAntidepressant-like effects

Case Studies and Research Findings

  • Pharmacological Studies : In vitro studies have demonstrated that (3,4-Dimethoxyphenyl)methylamine interacts with serotonin receptors, suggesting a mechanism similar to that of classic antidepressants. The binding affinity and efficacy need further investigation to confirm these findings.
  • Toxicology Reports : Toxicological assessments indicate that the compound exhibits a favorable safety profile at certain dosages. However, comprehensive toxicity studies are required to establish safe therapeutic windows.
  • Metabolic Pathways : Research into the metabolic pathways of (3,4-Dimethoxyphenyl)methylamine reveals potential biotransformation processes that could affect its pharmacokinetics and overall efficacy .

Future Directions

Further empirical investigations are necessary to elucidate the full pharmacological profile of (3,4-Dimethoxyphenyl)methylamine. Key areas for future research include:

  • Detailed receptor binding studies to identify specific interactions.
  • Longitudinal studies evaluating the compound's effects in vivo.
  • Exploration of its potential therapeutic applications in mood disorders and cognitive enhancement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(3,4-Dimethoxyphenyl)methyl](propyl)amine
Reactant of Route 2
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